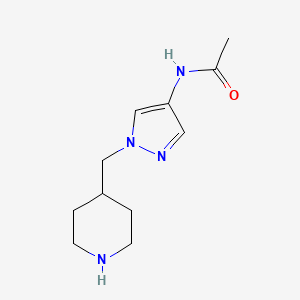

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide

CAS No.:

Cat. No.: VC13424673

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O |

|---|---|

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16) |

| Standard InChI Key | MEHSOKFAHRXIGH-UHFFFAOYSA-N |

| SMILES | CC(=O)NC1=CN(N=C1)CC2CCNCC2 |

| Canonical SMILES | CC(=O)NC1=CN(N=C1)CC2CCNCC2 |

Introduction

Molecular Structure and Nomenclature

The compound’s IUPAC name, N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide, reflects its three primary components:

-

Pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.

-

Piperidin-4-ylmethyl group: A six-membered saturated ring containing one nitrogen atom, attached via a methyl bridge to the pyrazole’s N1 position.

-

Acetamide substituent: A carboxamide group (-NHCOCH₃) at the pyrazole’s C4 position.

The molecular formula is C₁₁H₁₈N₄O, yielding a molecular weight of 222.29 g/mol. Structural analogs, such as N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride , highlight the importance of substitution patterns on pharmacological properties.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide likely involves multi-step reactions, drawing parallels to methods used for related pyrazole-piperidine conjugates :

-

Pyrazole Core Formation:

-

Piperidine Substitution:

-

Acetamide Introduction:

Industrial-Scale Optimization

Industrial synthesis emphasizes yield and purity through:

-

Chromatographic Purification: Silica gel column chromatography to isolate intermediates .

-

Recrystallization: Ethanol-water mixtures for final product crystallization.

-

Process Analytical Technology (PAT): Real-time monitoring using HPLC or NMR to ensure reaction completion .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 222.29 g/mol |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

| LogP (Partition Coefficient) | Estimated ~1.2 (indicating moderate lipophilicity) |

| pKa | ~7.1 (amine group), ~10.2 (amide) |

The compound’s solubility profile and logP suggest suitability for oral bioavailability, while the pKa values influence its ionization state under physiological conditions .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide exhibit activity against:

-

Phosphoinositide 3-kinases (PI3Ks): Pyrazolo[1,5-a]pyrimidine derivatives with piperidine substituents show potent PI3K-δ inhibition, a target in oncology and immunology .

-

Microbial Enzymes: 1,3-Diarylpyrazolyl-acylsulfonamides demonstrate anti-tubercular activity by targeting Mycobacterium tuberculosis (Mtb) under acidic and nitrosative stress .

-

Cancer Cell Lines: Pyrazoline-thiazolidinone conjugates inhibit leukemia cell proliferation with GI₅₀ values <5 μM .

Structure-Activity Relationships (SAR)

-

Piperidine Substituents: Bulky groups (e.g., tert-butyl) enhance target affinity but may reduce solubility .

-

Acetamide Position: C4-substitution on pyrazole optimizes hydrogen bonding with enzymatic active sites .

-

Methyl Bridge: Facilitates conformational flexibility, improving binding to allosteric pockets.

Challenges and Future Directions

Pharmacokinetic Optimization

-

Metabolic Stability: Cytochrome P450-mediated oxidation of the piperidine ring may necessitate prodrug strategies.

-

BBB Penetration: Introducing fluorine atoms or reducing molecular polarity could improve CNS delivery .

Target Identification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume